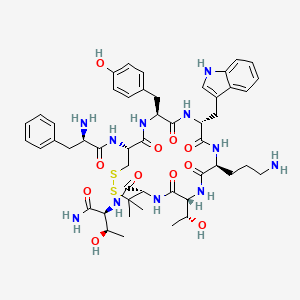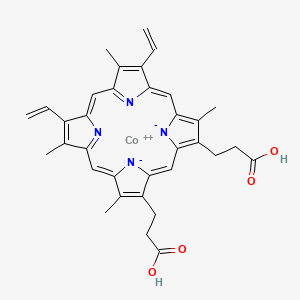
3-(5-phenylpyridin-2-yl)oxy-N-pyridazin-3-ylazetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Example 13 [WO2009109743] is a synthetic organic compound that belongs to the class of fatty acid amide hydrolase 1 (FAAH) inhibitors. FAAH inhibitors are being investigated for their potential analgesic action, as they can elevate levels of anandamide and modulate the activation of the cannabinoid receptor pathway .
Vorbereitungsmethoden
The preparation of example 13 [WO2009109743] involves several synthetic routes and reaction conditions. The specific synthetic routes and industrial production methods are detailed in the patent WO2009109743. Generally, the synthesis involves the formation of the core structure followed by functional group modifications to achieve the desired compound. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired yield and purity .
Analyse Chemischer Reaktionen
Example 13 [WO2009109743] undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Wissenschaftliche Forschungsanwendungen
Example 13 [WO2009109743] has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of FAAH inhibitors and their effects on the endocannabinoid system.
Biology: It is used in biological assays to study the modulation of the cannabinoid receptor pathway and its effects on pain and inflammation.
Medicine: It is being investigated for its potential use in treating central neuropathic pain following spinal cord injury.
Industry: It is used in the development of new analgesic drugs and other therapeutic agents.
Wirkmechanismus
The mechanism of action of example 13 [WO2009109743] involves the inhibition of fatty acid amide hydrolase 1 (FAAH). FAAH breaks down fatty acid amides such as anandamide, N-oleoylethanolamide, and oleamide. By inhibiting FAAH, example 13 [WO2009109743] leads to elevated levels of anandamide, which modulates the activation of the cannabinoid receptor pathway. This mechanism has been proposed as a novel way to treat pain .
Vergleich Mit ähnlichen Verbindungen
Example 13 [WO2009109743] can be compared with other FAAH inhibitors, such as V158866. Both compounds inhibit FAAH and elevate levels of anandamide, but example 13 [WO2009109743] has shown unique properties in terms of its efficacy and safety profile in clinical trials. Other similar compounds include URB597 and PF-04457845, which also inhibit FAAH but may differ in their potency, selectivity, and pharmacokinetic properties .
If you have any more questions or need further details, feel free to ask!
Eigenschaften
Molekularformel |
C19H17N5O2 |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
3-(5-phenylpyridin-2-yl)oxy-N-pyridazin-3-ylazetidine-1-carboxamide |
InChI |
InChI=1S/C19H17N5O2/c25-19(22-17-7-4-10-21-23-17)24-12-16(13-24)26-18-9-8-15(11-20-18)14-5-2-1-3-6-14/h1-11,16H,12-13H2,(H,22,23,25) |
InChI-Schlüssel |
VSQUREFTKYDATG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C(=O)NC2=NN=CC=C2)OC3=NC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]thiophene-2-carboxamide](/img/structure/B10772128.png)
![N-[2,4-di(phenyl)pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B10772132.png)
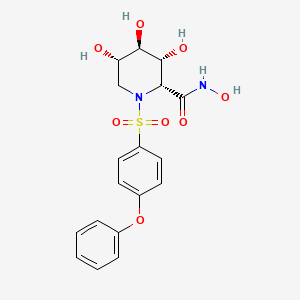

![2-[(Z)-2-quinolin-2-ylethenyl]phenol](/img/structure/B10772145.png)
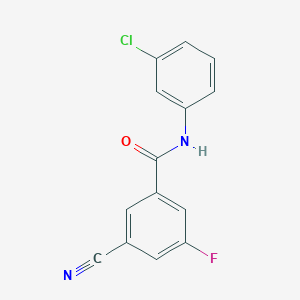
![Sodium 1-amino-9,10-dioxo-4-{[4-(phenylamino)-3-[(sodiooxy)sulfonyl]phenyl]amino}-9,10-dihydroanthracene-2-sulfonate](/img/structure/B10772160.png)
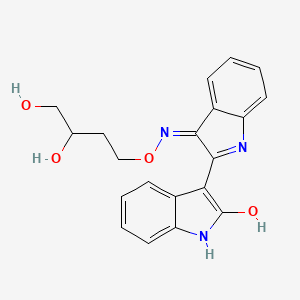
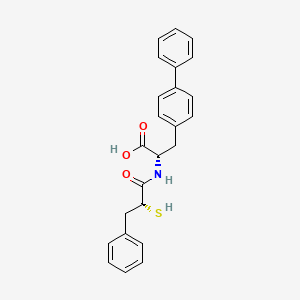
![(Z)-7-[3-[[2-(Phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10772183.png)
![2-[(3E)-3-(5-carbamimidoyl-1,3-dihydrobenzimidazol-2-ylidene)-5-(3-carbamoylphenyl)-4-oxocyclohexa-1,5-dien-1-yl]butanedioic acid](/img/structure/B10772193.png)
![2-[(6-Chloro-7-methyl-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)-methylsulfonylamino]acetic acid](/img/structure/B10772195.png)
